![molecular formula C14H13NO2 B185185 N-(2-hydroxyphenyl)-2-phenylacetamide CAS No. 95384-58-0](/img/structure/B185185.png)
N-(2-hydroxyphenyl)-2-phenylacetamide
Overview
Description
N-(2-hydroxyphenyl)-2-phenylacetamide is an organic compound with a molecular formula of C14H13NO2 It is characterized by the presence of a hydroxyl group attached to a phenyl ring and an acetamide group attached to another phenyl ring
Mechanism of Action
Target of Action
N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a derivative of valproic acid (VPA) and has been identified as a histone deacetylase inhibitor . This compound has shown improved antiproliferative activity towards various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer cell lines (HeLa), compared to that of VPA .
Mode of Action
The compound interacts with its targets, primarily histone deacetylases, to inhibit their activity . This inhibition leads to the release of nuclear HMGB1 and modifies reactive oxygen species (ROS) levels in HeLa cells . The compound’s interaction with its targets results in changes in the cellular environment, leading to the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways influenced by this compound is the histone deacetylation pathway . By inhibiting histone deacetylases, the compound alters the acetylation state of histones, thereby influencing gene expression. This can lead to changes in cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and the induction of apoptosis in various cancer cell lines . This is achieved through the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of specific enzymes can all influence the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 2-aminophenol with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Applications
Anti-inflammatory and Analgesic Properties
N-(2-hydroxyphenyl)-2-phenylacetamide has been investigated for its potential anti-inflammatory effects. A study demonstrated that this compound acts as a novel suppressor of the RANK/RANKL pathway in collagen-induced arthritis models in rats. This pathway is crucial in the inflammatory cascade associated with arthritis, suggesting that the compound may offer therapeutic benefits in managing inflammatory diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves inhibition of inflammation-related cytokines and reactive oxygen species (ROS) production. In experimental models, it has been shown to significantly reduce paw edema and body weight loss in adjuvant-induced arthritis in rats, indicating its potential as a treatment for inflammatory conditions .
Biochemical Research
Biochemical Probes
Due to its structural properties, this compound is being explored as a biochemical probe. Its ability to interact with various biological targets makes it a suitable candidate for studying enzyme activity and receptor interactions. For example, it can inhibit certain enzymes by forming stable complexes at their active sites, thereby modulating their activity.
Case Study: Gene Expression Modulation
Research involving the compound has shown that it can alter gene expression profiles in plant models such as Arabidopsis thaliana. Specifically, exposure to N-(2-hydroxy-5-nitrophenyl)acetamide resulted in the upregulation of genes associated with pathogen response, highlighting its potential role in plant defense mechanisms .
Environmental Applications
Microbial Degradation Studies
This compound has been studied for its biodegradability and interactions with soil microorganisms. Incubation experiments with various microbial strains revealed that they could metabolize this compound into less harmful derivatives. For instance, certain bacteria were able to convert it into glucosides, which serve as detoxification products in the environment .
Table: Microbial Metabolism of this compound
Microorganism | Metabolite Produced | Method of Detection |
---|---|---|
Pseudomonas laurentiana | Glucoside derivative | LC/HRMS |
Arthrobacter MPI763 | Sulfated product | MS/MS |
Papiliotrema baii | Oligomeric products | NMR |
Industrial Applications
Synthesis of New Materials
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its versatility allows for various chemical modifications, making it valuable in developing new materials with specific properties, such as luminescent compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the phenyl group attached to the acetamide.
2-acetamidophenol:
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.
Uniqueness
N-(2-hydroxyphenyl)-2-phenylacetamide is unique due to the presence of both hydroxyl and acetamide groups attached to phenyl rings, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound in both research and industrial applications.
Biological Activity
N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a hydroxyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety. This configuration contributes to its unique chemical properties and biological activities. The compound is characterized by the following features:
- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
- Phenylacetamide Moiety : Suggests possible analgesic and anti-inflammatory properties similar to acetaminophen.
This compound primarily functions as a histone deacetylase (HDAC) inhibitor. This mode of action is crucial in regulating gene expression through epigenetic modifications. The compound's interaction with HDACs leads to:
- Inhibition of Cell Growth : Induces apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Reduces pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, contributing to its potential use in treating inflammatory diseases .
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study involving adjuvant-induced arthritis in rats showed that administration of this compound resulted in:
- Reduced Paw Edema : Indicating decreased inflammation.
- Altered Cytokine Levels : Lower serum levels of IL-1 beta and TNF-alpha compared to control groups .
Anticancer Potential
The compound has been evaluated for its anticancer activity, particularly against various cell lines. Its ability to inhibit HDACs suggests that it may be effective in cancer treatment by:
- Promoting Apoptosis : Triggering programmed cell death in malignant cells.
- Modulating Gene Expression : Influencing pathways related to cancer progression.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Hydroxyacetanilide | Acetanilide derivative | Commonly used as a pain reliever (paracetamol) |
N-(4-hydroxyphenyl)-2-phenylacetamide | Hydroxyl-substituted acetamide | Exhibits different anti-inflammatory properties |
N-(3-hydroxyphenyl)-2-phenylacetamide | Hydroxyl-substituted acetamide | Potentially different pharmacological profiles |
This compound stands out due to its specific hydroxyl positioning on the phenyl ring, which significantly influences its biological activity compared to other similar compounds .
Case Studies and Research Findings
- Anti-Arthritic Activity Study :
-
Cancer Cell Line Studies :
- Various cancer cell lines were treated with the compound.
- Observations included inhibition of cell proliferation and induction of apoptosis, suggesting a promising avenue for cancer therapy.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXRWOIRKOKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356860 | |
Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95384-58-0 | |
Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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